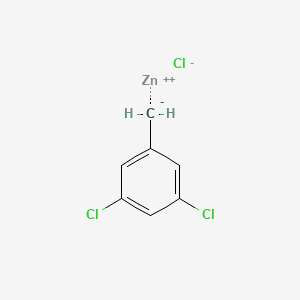
3,5-Dichlorobenzylzincchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichlorobenzylzincchloride is an organozinc compound that features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a zinc chloride moiety attached to the benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorobenzylzincchloride typically involves the reaction of 3,5-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,5-Dichlorobenzyl chloride+Zn→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichlorobenzylzincchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a substituted benzene derivative with the desired functional group.
Applications De Recherche Scientifique
3,5-Dichlorobenzylzincchloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: It can be used to synthesize biologically active compounds for pharmaceutical research.
Medicine: It is involved in the synthesis of intermediates for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3,5-Dichlorobenzylzincchloride in chemical reactions involves the transfer of the benzyl group to a substrate, facilitated by the zinc chloride moiety. The zinc acts as a Lewis acid, stabilizing the transition state and enhancing the reactivity of the benzyl group. This allows for efficient formation of carbon-carbon bonds in coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorobenzylmagnesiumchloride: Similar in structure but contains magnesium instead of zinc.
3,5-Dichlorobenzylboronic acid: Contains a boronic acid group instead of zinc chloride.
3,5-Dichlorobenzylaluminumchloride: Contains aluminum instead of zinc.
Uniqueness
3,5-Dichlorobenzylzincchloride is unique due to its specific reactivity profile and the stability provided by the zinc chloride moiety. This makes it particularly useful in cross-coupling reactions where other organometallic reagents may not perform as effectively.
Propriétés
Formule moléculaire |
C7H5Cl3Zn |
|---|---|
Poids moléculaire |
260.8 g/mol |
Nom IUPAC |
zinc;1,3-dichloro-5-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
RKQJHOLYOPZDBB-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC(=CC(=C1)Cl)Cl.[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one](/img/structure/B13972295.png)
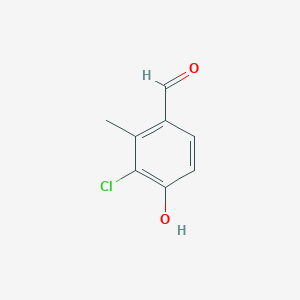
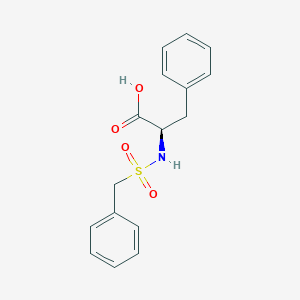
![(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13972314.png)
![1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B13972321.png)
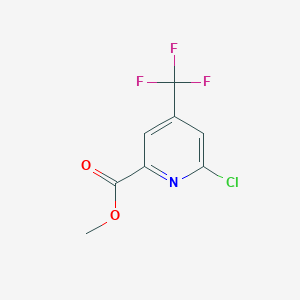

![9H-Imidazo[4,5-F]quinoline](/img/structure/B13972349.png)
![2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13972352.png)
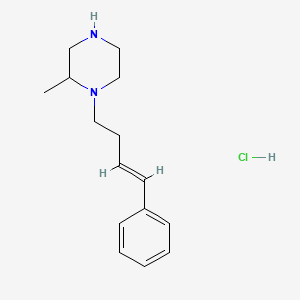
![8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)
![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
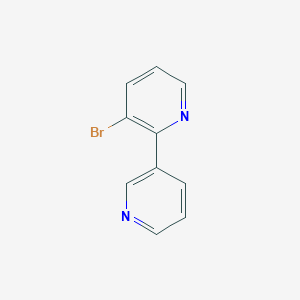
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
